molecular formula C20H27N3O2S B2941997 N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 689764-30-5

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2941997
CAS No.: 689764-30-5
M. Wt: 373.52
InChI Key: YWZCMCOQBQCMLU-UHFFFAOYSA-N
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Description

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound featuring a quinazolinone core. It exhibits notable biological activity and has drawn interest in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the construction of the quinazolinone core This is achieved via the cyclization of appropriate substrates under acidic or basic conditions

Industrial Production Methods

On an industrial scale, the synthesis demands optimization of yield and purity. Multi-step procedures involving robust purification techniques such as crystallization, distillation, or chromatography are critical. Reaction conditions often employ solvents like toluene or ethanol and catalysts that facilitate specific transformations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction processes can affect various functionalities within the molecule, often producing corresponding alcohols or amines.

  • Substitution: Electrophilic or nucleophilic substitutions are common, particularly on the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Catalysts like palladium on carbon or bases such as sodium hydroxide.

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Varied derivatives depending on the substituents involved.

Scientific Research Applications

N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide finds its place in numerous scientific domains:

  • Chemistry: As a building block for more complex molecules.

  • Biology: Probing biological pathways and enzyme interactions.

  • Medicine: Potential therapeutic uses due to its biological activity.

  • Industry: Utilized in the synthesis of specialized materials or as a precursor in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or nucleic acids.

  • Pathways Involved: Signaling pathways, metabolic routes, or gene expression mechanisms.

Comparison with Similar Compounds

Comparing N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide to other quinazolinone derivatives highlights its unique attributes. Its structural features confer distinct reactivity and biological profiles.

List of Similar Compounds

  • Quinazolinone Derivatives: Various compounds differing in substitution patterns on the quinazolinone ring.

  • Analogous Amides: Compounds with modifications in the cyclohexanecarboxamide segment.

This compound stands out due to its tailored functionality and versatile applications.

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Properties

IUPAC Name

N-butyl-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-2-3-12-21-18(24)15-10-8-14(9-11-15)13-23-19(25)16-6-4-5-7-17(16)22-20(23)26/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZCMCOQBQCMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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